molecular formula C10H2Cl6 B074572 1,2,3,4,5,6-Hexachloronaphthalene CAS No. 1335-87-1

1,2,3,4,5,6-Hexachloronaphthalene

Cat. No.: B074572
CAS No.: 1335-87-1
M. Wt: 334.8 g/mol
InChI Key: JHKLUUFTHIWTKX-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexachloronaphthalene (PCN 66) is a congener of polychlorinated naphthalenes (PCNs), a class of chemicals listed as Persistent Organic Pollutants (POPs) under the Stockholm Convention . Despite restrictions, PCNs remain prevalent environmental contaminants due to their high lipophilicity, resistance to degradation, and bioaccumulation in the food chain, particularly in fatty foods of animal origin . This compound is of high research interest as it is considered one of the most toxic hexachloronaphthalene congeners, frequently detected in environmental samples and biological tissues such as serum, human milk, and adipose tissue . Its primary research value lies in modeling the toxic effects of dioxin-like compounds. Studies utilizing differentiated PC12 cells and primary hippocampal neurons have shown that this congener induces significant neurotoxicity via mitochondrial-dependent mechanisms . The application of this compound at its IC50 concentration (0.35 μg/mL) has been demonstrated to trigger necrotic cell death, characterized by a loss of mitochondrial membrane potential (ΔΨm), overproduction of reactive oxygen species (ROS), increased lipid peroxidation, and disruption of cellular energy balance . A key mechanism of its action involves mitochondrial calcium accumulation, as the blockage of the mitochondrial calcium uniporter partially rescues cell viability . Furthermore, research indicates that this compound specifically impairs dopaminergic transmission. Exposure in neuronal models results in diminished dopamine content and release, attributed to altered tyrosine hydroxylation and reduced expression of the vesicular monoamine transporter 1 (VMAT1) . It also significantly lowers the expression of key antioxidant enzymes, including catalase, glutathione peroxidase, and copper/zinc superoxide dismutase, thereby contributing to oxidative stress and neuronal vulnerability . Beyond neurotoxicity, in vivo studies on female Wistar rats reveal that this compound acts as a hemostasis-disturbing factor, adversely affecting coagulation and fibrinolysis processes. It diminishes kinetic parameters of clot formation, reduces fibrinogen levels, prolongs activated partial thromboplastin time (APTT), and decreases platelet count while increasing the mean platelet volume . The compound also exerts adverse effects on erythrocyte membrane stability, leading to increased red blood cell lysis . This product is intended for research purposes only, providing a critical tool for investigating the mechanistic pathways of persistent organic pollutants, their neurotoxic and hematological effects, and their broader impact on human health.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6-hexachloronaphthalene
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InChI

InChI=1S/C10H2Cl6/c11-4-2-1-3-5(7(4)13)8(14)10(16)9(15)6(3)12/h1-2H
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InChI Key

CTLMCQOGOWNFHA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C10H2Cl6
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DSSTOX Substance ID

DTXSID00871838
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Molecular Weight

334.8 g/mol
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Physical Description

Hexachloronaphthalene is a white solid with an aromatic odor. (NTP, 1992), White to light-yellow solid with an aromatic odor; [NIOSH], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., White to light-yellow solid with an aromatic odor.
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Boiling Point

649 to 729 °F at 760 mmHg (NTP, 1992), 650-750 °F (343.3 - 387.8 °C), 344-388 °C, 650-730 °F
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Solubility

Insoluble (NTP, 1992), Insol in water, Sol in org solvents, Solubility in water: none, Insoluble
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Density

1.78 (NIOSH, 2023) - Denser than water; will sink, 1.78 (Water= 1), 1.78 g/cm³, 1.78
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Vapor Density

11.6 (Air= 1 at bp of Hexachloronaphthalene), Relative vapor density (air = 1): 11.6
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 0.0000033 [mmHg], 3.3X10-6 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 25 °C:, <1 mmHg
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Color/Form

White solid, White to yellow solid.

CAS No.

1335-87-1, 58877-88-6
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Melting Point

279 °F (NTP, 1992), 279 °F (137.2 °C), 137 °C, 279 °F
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Environmental Sources and Release Dynamics of Hexachloronaphthalenes

Historical Industrial Production and Applications Leading to Environmental Contamination

Commercial production of PCNs began around 1910 and continued until the 1980s in most parts of the world. researchgate.net These chemical mixtures were marketed under various trade names, with "Halowax" being a prominent product in the United States. Halowax formulations were mixtures of different PCN congeners, and the degree of chlorination determined their physical properties, ranging from oils to waxes.

The highly chlorinated PCN mixtures, which include hexachloronaphthalenes, were valued for their chemical inertness, low flammability, and excellent electrical insulating properties. industrialchemicals.gov.au This led to their extensive use in a variety of industrial applications.

Key historical applications of higher-chlorinated PCNs include:

Electrical Industry: As dielectric fluids in capacitors and transformers, and for insulating electrical wires and cables. epa.gov

Flame Retardants: Incorporated into various materials to reduce flammability.

Wood Preservation: To protect wood from decay and insects. who.int

Additives: Used in industrial waxes, engine oils, and as masking compounds in electroplating. who.int

The commercial product Halowax 1014 was a notable mixture that contained a significant proportion of hexachloronaphthalenes. The approximate composition of Halowax 1014 highlights the prevalence of this specific homolog group in industrial applications.

Chlorine ContentCongener GroupPercentage in Halowax 1014
-Dichloronaphthalene1%
-Trichloronaphthalene3%
-Tetrachloronaphthalene10%
-Pentachloronaphthalene42%
-Hexachloronaphthalene38%
-Heptachloronaphthalene7%

Table 1: Approximate Composition of Halowax 1014. epa.gov

Environmental contamination from these historical activities occurred through various pathways, including volatilization during use, leaching from products, and improper disposal of PCN-containing materials and equipment.

Unintentional Formation and Contemporary Emissions of Polychlorinated Naphthalenes

Although the intentional production of PCNs has ceased in most countries, they continue to be released into the environment as unintentional by-products of various industrial and thermal processes. researchgate.net These contemporary emissions are now considered the most significant sources of new PCN contamination. pops.int

PCNs are formed unintentionally in high-temperature industrial processes where chlorine and organic matter are present. pops.int The mechanisms of formation are often similar to those of other well-known POPs like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). pops.int

Waste Incineration: The combustion of municipal, hazardous, and medical waste is a major source of unintentional PCN emissions. industrialchemicals.gov.aunih.gov Concentrations of PCNs in stack gas from waste incinerators can be significant, with one study finding levels as high as 13,000 ng/Nm³. nih.gov

Metal Refining: Metallurgical processes, such as secondary copper smelting, aluminum refining, and iron ore sintering, can also lead to the formation and release of PCNs. acs.orgresearchgate.net

Chlor-Alkali Production: The chlor-alkali industry, which produces chlorine and caustic soda, has been identified as a source of PCN contamination. epa.govpops.int PCNs can be formed during the process, particularly in older methods utilizing graphite electrodes, leading to contamination of waste streams and surrounding environments. epa.govpops.int Sediments near a chlor-alkali plant have been found to contain high concentrations of PCNs, with a congener profile distinct from commercial mixtures, suggesting in-process formation. epa.gov

Industrial ProcessPCN Emission Levels/Observations
Waste IncinerationStack gas concentrations ranged from 97.6 to 13,000 ng/Nm³ in one study. nih.gov
Chlor-Alkali IndustryIdentified as a major source of historical contamination. Soil near a former plant had PCN levels of 18 mg/kg dry weight. who.int Sediments near another plant had concentrations as high as 23 µg/g, dry weight. epa.gov
Metallurgical IndustriesConsidered a significant source of unintentional PCN emissions. researchgate.net

Table 2: Examples of PCN Emissions from High-Temperature Industrial Processes.

Polychlorinated naphthalenes share similar manufacturing processes with polychlorinated biphenyls (PCBs), another class of persistent organic pollutants. As a result, PCNs were often present as impurities in commercial PCB mixtures. The analysis of various technical PCB formulations, such as Aroclors and Clophens, has confirmed the presence of PCNs.

The concentration of PCNs in these mixtures can vary, but they have been detected in all tested PCB formulations. dioxin20xx.org The total global amount of PCNs produced as contaminants in PCB mixtures has been estimated to be as high as 169 tonnes. industrialchemicals.gov.au

While high-temperature industrial processes are well-documented sources of unintentional PCN formation, the potential for their creation during domestic activities like cooking is less clear. The formation of other harmful compounds, such as heterocyclic aromatic amines (HAAs) and polycyclic aromatic hydrocarbons (PAHs), during high-temperature cooking of meat is established. nih.gov However, there is currently a lack of specific research directly linking cooking processes to the formation of 1,2,3,4,5,6-Hexachloronaphthalene or other PCNs. The dietary pathway is recognized as a significant route for human exposure to existing PCNs in the environment, which can accumulate in the food chain. nih.gov

Characterization of Environmental Release Pathways and Emission Inventories

Once released, hexachloronaphthalenes, due to their chemical properties, can be transported over long distances in the atmosphere and tend to adsorb to soil and sediments in aquatic environments. industrialchemicals.gov.au The primary environmental release pathways include:

Atmospheric Emissions: From industrial stacks (e.g., incinerators, metal smelters) and volatilization from contaminated sites and products. epa.gov

Wastewater Discharges: From industrial facilities such as chlor-alkali plants. energy.gov

Leaching and Runoff: From landfills and waste disposal sites containing PCN-laden materials. who.int

Emission inventories are critical tools for understanding the scale and sources of pollution. Recent efforts have been made to quantify global and regional PCN emissions.

A global emission inventory estimated that from 1912 to 1987, a total of 468,014 tonnes of PCNs were emitted from historical production and use, with the vast majority entering the atmosphere. nih.gov For the period of 2000-2020, unintentional emissions were estimated at 11,534 tonnes. nih.gov In 2020, global PCN emissions were estimated to be 293.5 tonnes, with municipal waste incineration being the largest contributor. nih.gov

In China, an inventory for the year 2014 estimated total PCN emissions from four major industrial sources (waste incineration, secondary nonferrous smelting, electric arc furnace steelmaking, and iron ore sintering) to be 511.6 kg. acs.org

Source CategoryEstimated Annual Emissions (China, 2014)Percentage of Total from these Sources
Waste Incineration198.5 kg38.8%
Secondary Nonferrous Smelting78.8 kg15.4%
Electric Arc Furnace Steelmaking149.4 kg29.2%
Iron Ore Sintering84.9 kg16.6%

Table 3: Estimated Annual PCN Emissions from Major Unintentional Sources in China (2014). nih.gov

These inventories highlight the ongoing release of PCNs into the environment, primarily from industrial thermal processes, long after their intentional production has ceased.

Environmental Fate and Transport Mechanisms of Hexachloronaphthalenes

Environmental Persistence and Degradation Potential

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Due to their chemical structure, hexachloronaphthalenes are notably persistent in the environment.

Hexachloronaphthalenes exhibit significant persistence across all environmental compartments due to their chemical stability and resistance to breakdown. cdc.govindustrialmaintenanceproducts.net When released into the atmosphere, they exist primarily in the vapor phase and degrade very slowly. cdc.gov For analogous compounds like hexachlorobenzene (B1673134) (HCB), atmospheric half-lives are estimated to be highly variable, ranging from 0.63 years in tropical regions to over 6 years in polar regions, suggesting that persistence is temperature-dependent. cdc.gov This stability allows for long-range global transport. cdc.govepa.gov

In aquatic systems, hexachloronaphthalenes tend to partition from the water column to sediment and suspended particulate matter. epa.gov While volatilization from the water surface can be rapid, their strong adsorption to sediment leads to long-term persistence in the benthic zone. epa.gov Hydrolysis is not a significant degradation process for these compounds in water. epa.gov

When released to soil, hexachloronaphthalenes are strongly adsorbed to soil particles, which limits their mobility and susceptibility to leaching into groundwater. epa.gov This strong binding, coupled with their inherent resistance to microbial degradation, results in very long half-lives in soil, with one report for HCB citing a half-life of 1530 days. epa.gov Re-emission of "old" PCNs from soils is also considered a potential ongoing source to the atmosphere. industrialmaintenanceproducts.net

Environmental MatrixPersistence Characteristics of Analogous Compounds (e.g., HCB)
Air Exists mainly in vapor phase; very slow degradation. Estimated half-life ranges from 0.63 to 6.28 years depending on the region. cdc.gov
Water Partitions significantly from the water column to sediment. epa.gov Not readily degraded by abiotic or biotic processes. cdc.gov
Sediment Strong adsorption leads to long periods of persistence. epa.gov Serves as a long-term sink and potential source.
Soil Strongly adsorbed and not generally susceptible to leaching. epa.gov Slow biodegradation, with reported half-lives of several years. epa.gov

The biodegradation of chlorinated naphthalenes is a slow process, significantly influenced by the degree of chlorination and the presence of suitable microorganisms.

Aerobic Biodegradation: The aerobic (oxygen-present) biodegradation of aromatic compounds like naphthalene (B1677914) is well-documented. researchgate.net The process is typically initiated by a dioxygenase enzyme, which introduces oxygen atoms into the aromatic ring, forming a dihydrodiol. researchgate.net This intermediate is then converted to a catechol-like compound, which can undergo ring fission, breaking down the molecule into simpler acids and aldehydes that can be used by microorganisms for energy. researchgate.net

However, the presence of chlorine atoms on the naphthalene structure, as in hexachloronaphthalene, makes this process much more difficult. Chloro-organic compounds are known to be highly resistant to aerobic degradation. nih.gov The strong C-Cl bond is chemically stable, and the presence of multiple chlorine atoms can cause redox stress in aerobic bacteria like Pseudomonas, limiting their metabolic capacity. nih.gov While some aerobic bacteria can metabolize certain chlorinated compounds, the high degree of chlorination in hexachloronaphthalene presents a significant barrier to this degradation pathway. nih.gov

Anaerobic Biodegradation: Under anaerobic (oxygen-absent) conditions, which are common in subsurface sediments, some microbial communities have demonstrated the ability to degrade aromatic compounds. asm.org Studies have shown that naphthalene can be mineralized under nitrate-reducing conditions by phylogenetically diverse bacteria. asm.org This suggests that anaerobic degradation pathways exist and may be distributed among various bacterial groups. asm.org For highly chlorinated compounds, a process called organohalide respiration can occur, where anaerobic bacteria use the chlorinated compound as an electron acceptor, removing chlorine atoms in the process. While research on anaerobic degradation of other recalcitrant polychlorinated chemicals is growing, specific studies on hexachloronaphthalene are limited. nih.gov However, the general principles suggest that anaerobic dehalogenation could be a potential, albeit slow, degradation pathway in environments like deep sediments.

Degradation TypeMechanism for NaphthalenesChallenges for Chlorinated Naphthalenes
Aerobic Initiated by dioxygenase enzymes, leading to ring fission. researchgate.netThe C-Cl bond is highly stable; high chlorination causes oxidative stress in bacteria, limiting metabolism. nih.gov
Anaerobic Can be degraded under nitrate-reducing conditions. asm.orgRelies on specific bacteria capable of organohalide respiration; the process is generally slow for highly chlorinated compounds. nih.gov

Long-Range Environmental Transport Potential (LRETP)

The combination of persistence and semi-volatility gives hexachloronaphthalenes a high potential for long-range environmental transport, allowing them to travel far from their original sources. researchgate.net

Air is the primary medium for the long-range transport of semi-volatile organic chemicals (SOCs) like hexachloronaphthalenes. industrialmaintenanceproducts.net Once released into the atmosphere, these compounds can travel for thousands of kilometers over days or weeks. researchgate.netindustrialmaintenanceproducts.net This process is often described as a "global distillation" or "cold-trap" effect. nih.govcopernicus.org

The phenomenon works as follows:

Evaporation: The compounds evaporate from soils and water in warmer, temperate, or tropical regions and enter the atmosphere. researchgate.net

Transport: They are then transported by global wind patterns towards colder regions, such as the Arctic and Antarctic. copernicus.orgenvirocomp.com

Deposition: In these colder climates, the lower temperatures cause the compounds to condense out of the atmosphere and deposit onto surfaces like snow, ice, and water. copernicus.org

This multi-hop process of deposition and re-emission can be repeated, gradually moving the pollutants towards the poles, where they become trapped. copernicus.org The predominance of lower-chlorinated PCBs and lower-brominated PBDEs in remote sediments is evidence of this long-range atmospheric transport mechanism, which similarly applies to hexachloronaphthalenes. nih.gov

While atmospheric transport is the fastest route for global distribution, oceanic currents also play a role in the long-range transport of persistent pollutants. industrialmaintenanceproducts.netenvirocomp.com Hexachloronaphthalenes that deposit into the ocean can be transported over vast distances by large-scale currents. industrialmaintenanceproducts.net This process is much slower than atmospheric transport, potentially taking years or decades. industrialmaintenanceproducts.net

Studies on other POPs, such as hexachlorocyclohexanes (HCHs), have shown that concentrations in surface seawater decrease from the North Atlantic towards the Southern Ocean, reflecting transport from historical usage areas in the Northern Hemisphere. copernicus.org This indicates that ocean currents are a significant pathway for the redistribution of these persistent chemicals, contributing to their presence in remote marine environments far from direct sources. copernicus.orgenvirocomp.com

Pollutants are removed from the atmosphere and deposited onto the Earth's surface through wet and dry deposition. epa.govcopernicus.org

Wet Deposition: This process involves the scavenging of atmospheric pollutants by precipitation (rain, snow, fog). rsc.orgvt.edu The efficiency of wet deposition for gaseous compounds is largely governed by their solubility in water, which is described by the Henry's Law constant. rsc.orgvt.edu More soluble compounds are more effectively washed out of the atmosphere during rain events. rsc.org

Dry Deposition: This occurs continuously, even in the absence of precipitation, and is driven by concentration gradients between the air and surfaces. vt.edu It includes the direct absorption of gases and the gravitational settling of particulate matter to which the compounds are adsorbed. nih.gov

For semi-volatile compounds like hexachloronaphthalenes, both processes are significant. They can exist in the atmosphere as a vapor and adsorbed to aerosol particles. nih.gov The vapor phase is subject to both wet and dry deposition, while the particle-bound fraction is removed primarily through the deposition of those particles. nih.gov The interplay between these deposition mechanisms determines the rate at which hexachloronaphthalenes are transferred from the atmosphere to terrestrial and aquatic ecosystems. copernicus.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Mobility

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial computational tools for predicting the environmental behavior of chemicals like 1,2,3,4,5,6-hexachloronaphthalene. These models establish mathematical relationships between the molecular structure of a compound and its physicochemical properties and environmental fate. For polychlorinated naphthalenes (PCNs), QSAR/QSPR models are employed to estimate key parameters that govern their mobility, persistence, and distribution across environmental compartments such as air, water, soil, and biota.

Bioaccumulation and Biomagnification in Ecological Food Webs

Bioaccumulation in Aquatic and Terrestrial Organisms

In terrestrial organisms, significant bioaccumulation has been demonstrated in laboratory studies. Experiments on male Wistar rats administered with [14C]-labeled hexachloronaphthalene (HxCN) revealed that the compound is retained in the body, particularly in the liver and adipose tissue. nih.gov Regardless of the administration route (intragastric or intraperitoneal), the highest concentrations were found in these two tissues. nih.gov After 120 hours, approximately 30% of the administered dose was retained in adipose tissue. nih.gov The slow turnover rate observed in these studies indicates that repeated exposure would likely lead to significant accumulation in the rat body. nih.gov Other studies have confirmed this high retention of hexa-isomers in the liver and fat of rats. nih.govinchem.org

Table 1: Retention of Hexachloronaphthalene in Rat Tissues

TissueTime After AdministrationRetention (% of Dose)Administration Route
Liver24 hours38%Intraperitoneal
Liver24 hours32%Intragastric
Adipose Tissue120 hours~30%Intraperitoneal/Intragastric

Data sourced from a study on male Wistar rats. nih.gov

Trophic Transfer and Biomagnification Factors (BMFs)

Trophic transfer is the movement of contaminants through a food web, from prey to predator. researchgate.net When the concentration of a substance increases at successively higher levels in the food chain, the process is known as biomagnification. osti.gov This phenomenon is a significant concern for persistent, bioaccumulative compounds like hexachloronaphthalenes.

Biotransformation and Elimination Pathways in Organisms

Metabolic Transformation Studies of Hexachloronaphthalenes (e.g., Hydroxy, Methylthio, Methylsulfoxide Metabolites)

The biotransformation of chlorinated naphthalenes is a critical factor determining their persistence and toxicity. The extent and pathway of metabolism are highly dependent on the degree of chlorination. Studies have shown that lower chlorinated naphthalenes (mono- to tetra-CNs) can be metabolized by organisms into hydroxylated metabolites. inchem.org

However, for higher chlorinated congeners, metabolism is significantly more limited. Research involving the administration of this compound to pigs found that the compound was not metabolized. nih.govinchem.orgfood.gov.ukepa.gov Similarly, early studies in rabbits failed to detect urinary metabolites for penta-, hexa-, hepta-, or octachloronaphthalene. inchem.org This resistance to metabolic breakdown contributes to the high persistence and bioaccumulation potential of these compounds.

Despite its resistance to biotransformation, this compound has been shown to interact with metabolic systems. In one study, it was found to induce hepatic microsomal aryl hydrocarbon hydroxylase (AHH) activity in Wistar rats, an effect comparable to that of the classic inducer 3-methylcholanthrene. nih.govsoftbeam.net This indicates that while the parent compound may not be readily broken down, it is capable of stimulating cytochrome P-450 dependent enzymes. inchem.org For PCNs in general, there are preliminary indications from studies in rats of the formation of methylthio- or methylsulfoxide chloronaphthalene metabolites that are excreted in feces, though this has not been specifically confirmed for the 1,2,3,4,5,6-isomer. inchem.org

Excretion Dynamics in Model Organisms

The elimination of this compound from the body is a slow process, consistent with its high lipophilicity and resistance to metabolism. Studies in model organisms, primarily rats, have provided key insights into its excretion dynamics.

The primary route of excretion for hexachloronaphthalene is through the feces. nih.govfood.gov.uk In a study with male Wistar rats given a single dose of [14C]-labeled HxCN, fecal excretion accounted for the majority of the eliminated compound. After 120 hours, approximately 51% of the dose was excreted via feces following intragastric administration, and 34% following intraperitoneal administration. nih.gov Urinary excretion of higher chlorinated congeners is generally negligible. inchem.org

The persistence of this compound in the body is reflected in its long biological half-life. In rats, the decline of HxCN in plasma was observed to be biphasic, with an initial rapid phase (half-life of ~6 hours) followed by a much slower terminal phase (half-life of ~350 hours or ~14.6 days). nih.gov Tissue-specific half-lives for hexachloronaphthalenes in rats have been calculated to be approximately 26 days in the liver and 41 days in adipose tissue. nih.govinchem.orgfood.gov.uk These long half-lives, combined with slow excretion, confirm that this compound is a persistent compound that can accumulate within an organism over time. nih.gov

Table 2: Excretion and Half-Life of Hexachloronaphthalenes

ParameterOrganismValueNotes
Primary Excretion RouteRatFeces~51% of dose excreted in 120h (intragastric)
Plasma Half-Life (Phase I)Rat~6 hoursInitial, rapid elimination phase
Plasma Half-Life (Phase II)Rat~350 hours (~14.6 days)Terminal, slow elimination phase
Liver Half-LifeRat26 daysFor hexa-isomers
Adipose Tissue Half-LifeRat41 daysFor hexa-isomers

Data compiled from studies on rats. nih.govinchem.orgnih.govfood.gov.uk

Isomer-Specific Biotransformation and Retention in Biological Tissues

The biotransformation and retention of hexachloronaphthalenes (HxCNs) in biological tissues are complex processes that are significantly influenced by the specific isomeric structure of the compound. While data on the biotransformation of the specific isomer this compound is limited, studies on its retention and the biotransformation of other persistent organic pollutants (POPs) provide insights into its likely behavior in vertebrates.

Hexachloronaphthalenes, including the 1,2,3,4,5,6-HxCN isomer, are lipophilic compounds, a characteristic that governs their distribution and potential for bioaccumulation in fatty tissues. nih.gov Research on male Wistar rats administered a single dose of 1,2,3,4,5,6-HxCN, either intraperitoneally or intragastrically, demonstrated that the highest concentrations of the compound were found in the liver and adipose tissue. nih.gov This highlights the strong affinity of this isomer for lipid-rich tissues.

The retention of 1,2,3,4,5,6-HxCN in these tissues is notable. In the liver, the highest retention was observed 24 hours after administration, accounting for 32% of the intragastric dose and 38% of the intraperitoneal dose. nih.gov In adipose tissue, approximately 30% of the administered dose was retained 120 hours post-administration, irrespective of the route of exposure. nih.gov The decline of 1,2,3,4,5,6-HxCN in plasma was found to be biphasic, with calculated half-lives of approximately 6 hours for the initial phase and a significantly longer 350 hours for the second phase, indicating a slow turnover rate. nih.gov This slow turnover suggests that with repeated exposure, 1,2,3,4,5,6-HxCN has the potential to accumulate in the body. nih.gov

The excretion of 1,2,3,4,5,6-HxCN was primarily through feces, with about 51% of the intragastric dose and 34% of the intraperitoneal dose being excreted via this route after 120 hours. nih.gov This indicates that biliary excretion is a major pathway for the elimination of this compound from the body.

Table 1: Retention of this compound in Rat Tissues

TissueTime After Administration (hours)Route of AdministrationRetention (% of Dose)
Liver24Intragastric32%
Liver24Intraperitoneal38%
Adipose Tissue120Intragastric/Intraperitoneal~30%

Table 2: Excretion of this compound in Rats after 120 Hours

Route of AdministrationExcretion RoutePercentage of Dose Excreted
IntragastricFeces~51%
IntraperitonealFeces~34%

Transgenerational Transfer in Vertebrate Species (e.g., Placental and Lactational Transfer)

The transgenerational transfer of persistent organic pollutants (POPs) like hexachloronaphthalenes is a significant concern for the health of offspring. This transfer primarily occurs through two main pathways in vertebrates: placental transfer during gestation and lactational transfer via mother's milk. While direct research on the transgenerational transfer of this compound is scarce, the lipophilic nature of this compound suggests a high potential for it to cross the placental barrier and to be excreted in milk.

Placental Transfer

The placenta acts as an interface between the mother and the developing fetus, facilitating the transfer of nutrients and waste. However, it is not an absolute barrier to environmental contaminants. Lipophilic compounds, such as HxCNs, can readily diffuse across the placental membranes and accumulate in fetal tissues. wikipedia.org The extent of placental transfer is influenced by factors such as the molecular weight, lipid solubility, and degree of protein binding of the chemical. wikipedia.org Given the high lipophilicity and persistence of 1,2,3,4,5,6-HxCN, it is plausible that this compound can be transferred from the mother to the fetus during pregnancy, potentially leading to in utero exposure.

Lactational Transfer

Lactational transfer is often the most significant route of contaminant transfer from mother to offspring for many lipophilic POPs. wikipedia.org Milk is rich in lipids, which are mobilized from the mother's adipose tissue stores during lactation. As HxCNs accumulate in these fat reserves, they can be released and incorporated into the milk. wikipedia.org Consequently, nursing offspring can ingest significant quantities of these contaminants. This is particularly concerning for first-born offspring, as the mother's body burden of POPs is often at its highest. wikipedia.org

Studies on marine mammals have highlighted the efficiency of lactational transfer for various POPs. wikipedia.orgresearchgate.net Although these studies did not specifically measure 1,2,3,4,5,6-HxCN, they provide a strong model for understanding the potential for this compound to be transferred to young via milk. Research on naphthalene has also detected its presence in human breast milk, further supporting the potential for naphthalenes and their chlorinated derivatives to be transferred through this route. orst.edu

The transfer of these compounds to developing organisms is of particular concern as early life stages are often more vulnerable to the toxic effects of chemical exposure. The immature metabolic and excretory systems of a fetus or a neonate may not be able to efficiently detoxify and eliminate these compounds, leading to higher body burdens and an increased risk of adverse health effects.

Advanced Analytical Methodologies for 1,2,3,4,5,6 Hexachloronaphthalene Research

Sample Collection and Preparation for Environmental Matrices

The initial and one of the most critical stages in the analysis of 1,2,3,4,5,6-hexachloronaphthalene is the collection and preparation of samples from diverse environmental matrices. The methodologies employed are designed to be robust, minimize contamination, and ensure the integrity of the analyte.

Air Sample Collection and Extraction Methods

The collection of airborne this compound often involves the use of high-volume air samplers. A typical sampling train consists of a glass fiber filter to capture particulate-bound compounds, followed by sorbent materials like polyurethane foam (PUF) plugs to trap gas-phase PCNs. nih.gov Air is drawn through this system for extended periods, often 24 hours, to sample a large volume of air, which can be around 90 cubic meters. nih.gov

For extraction, a common technique is Soxhlet extraction. epa.gov The PUF plugs and filters are placed in a Soxhlet apparatus and extracted with an organic solvent, such as toluene (B28343) or hexane (B92381). nih.gov The resulting extract is then concentrated, often by evaporation, and the residue is redissolved in a small volume of a suitable solvent like hexane for subsequent cleanup and analysis. nih.gov This procedure can achieve a sensitivity of 0.3 ng/cu m. nih.gov

Alternative methods include using solid-phase extraction (SPE) cartridges packed with materials like XAD-2 resin. nih.gov After sampling, the analytes are desorbed from the sorbent using a solvent. Another approach is open tubular trapping, a sorptive technique for isolating and enriching target compounds from the air. taylorfrancis.com

Table 1: Air Sampling and Extraction Methods for Hexachloronaphthalenes

ParameterMethodDescriptionSensitivityReference
Collection High-Volume SamplingGlass fiber filter and polyurethane foam (PUF) plugs are used to collect both particulate and gas-phase PCNs.- nih.gov
Solid-Phase ExtractionCartridges packed with sorbents like XAD-2 resin trap the analytes.- nih.gov
Extraction Soxhlet ExtractionThe collected sample is extracted with a solvent like toluene or hexane.0.3 ng/cu m nih.gov
Solvent DesorptionAnalytes are desorbed from the sorbent using a suitable solvent.- nih.gov

Water and Sediment Sample Processing Techniques

For water samples, liquid-liquid extraction is a frequently used method. A representative water sample, typically around 200 ml, is extracted multiple times with an immiscible organic solvent like toluene. The combined organic fractions are then dried, concentrated, and prepared for analysis. This method can reach a sensitivity of about 200 ng/l. nih.gov

Sediment samples require more rigorous extraction procedures due to the strong binding of hexachloronaphthalenes to organic matter. Wet extraction is often preferred to avoid the loss of volatile compounds during drying. cefas.co.uk Soxhlet extraction is a common technique, where the wet sediment is first treated with a polar solvent like acetone (B3395972) to remove water, followed by extraction with a less polar solvent mixture such as acetone/hexane. cefas.co.uk

Pressurized liquid extraction (PLE) is a more modern and efficient alternative that uses elevated temperatures and pressures to extract the analytes with less solvent and in a shorter time. cefas.co.uknih.gov For PLE, the wet sediment is typically mixed with a drying agent like anhydrous sodium sulfate (B86663) before extraction. cefas.co.uk

After extraction, the extracts from both water and sediment samples undergo a cleanup procedure to remove interfering compounds. This often involves column chromatography using adsorbents like silica (B1680970) gel. nih.gov

Table 2: Water and Sediment Sample Processing Techniques for Hexachloronaphthalenes

MatrixExtraction MethodKey StepsSensitivityReference
Water Liquid-Liquid ExtractionMultiple extractions with toluene, drying of organic phase, and concentration.~200 ng/l nih.gov
Sediment Soxhlet ExtractionStepwise extraction with polar (acetone) and non-polar (acetone/hexane) solvents.- cefas.co.uk
Sediment Pressurized Liquid Extraction (PLE)Extraction at elevated temperature and pressure, often after mixing with a drying agent.Method detection limits for sediments range from 0.46 to 1.2 pg/g (dry weight). nih.gov

Biota and Biological Tissue Sample Preparation Protocols

The analysis of this compound in biological samples, such as fish tissue, follows a multi-step protocol. Similar to sediment analysis, pressurized liquid extraction (PLE) is a widely used technique for extracting PCNs from biota. nih.gov The tissue is often homogenized and mixed with a drying agent before extraction.

Following extraction, the sample extracts require extensive cleanup to remove lipids and other co-extracted biological macromolecules that can interfere with the analysis. This is a critical step for obtaining accurate results. Automated cleanup systems are often employed for this purpose. A typical automated cleanup procedure might involve a multi-column system, including an acid/base/neutral silica gel column, a carbon-celite column, and a basic alumina (B75360) column. nih.gov This multi-step cleanup effectively isolates the PCNs from the complex biological matrix. Isotope dilution methods, where a known amount of a labeled internal standard is added to the sample before extraction, are commonly used to ensure accurate quantification by correcting for losses during the sample preparation and analysis process. nih.gov

Table 3: Biota and Biological Tissue Sample Preparation for Hexachloronaphthalenes

StepTechniqueDescriptionReference
Extraction Pressurized Liquid Extraction (PLE)Homogenized tissue is extracted under elevated temperature and pressure. nih.gov
Cleanup Automated Multi-column SystemUtilizes a sequence of columns (e.g., acid/base/neutral silica, carbon-celite, basic alumina) to remove interferences. nih.gov
Quantification Isotope DilutionA labeled internal standard is added to the sample to correct for analytical losses. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures of hexachloronaphthalene congeners. The ability to separate individual isomers is essential for accurate quantification and toxicological assessment.

Gas Chromatography (GC) Applications for Hexachloronaphthalenes Analysis

Gas chromatography (GC) is the most common analytical technique for the separation and quantification of hexachloronaphthalenes. In GC, the sample extract is injected into a heated inlet, where the compounds are vaporized and carried by an inert gas (the mobile phase) through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column.

For PCN analysis, capillary columns with various stationary phases are used. The choice of the stationary phase is critical for achieving the desired separation. Nonpolar phases, such as those based on dimethylpolysiloxane (e.g., DB-5), and more polar phases are employed. researchgate.net The separated compounds are then detected by a suitable detector, most commonly an electron capture detector (ECD) or a mass spectrometer (MS). nih.govresearchgate.net GC-MS provides more definitive identification by furnishing information about the mass-to-charge ratio of the ionized molecules.

Table 4: Gas Chromatography Parameters for Hexachloronaphthalene Analysis

ParameterTypical ConditionsPurposeReference
Column Fused-silica capillary column (e.g., DB-5)Separation of individual congeners researchgate.net
Injector Temperature 250 °CVaporization of the sample regulations.gov
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)Detection and quantification of the separated compounds nih.govresearchgate.net
Carrier Gas Helium or NitrogenTransport of the analytes through the column regulations.gov

High-Resolution Gas Chromatography (HRGC) for Congener Separation

Due to the large number of possible hexachloronaphthalene congeners and their similar physicochemical properties, achieving complete separation with a single GC column can be challenging. researchgate.net High-resolution gas chromatography (HRGC) utilizes long capillary columns with high separation efficiency to resolve closely eluting isomers.

For particularly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power. In GC×GC, two columns with different stationary phase selectivities are coupled together. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column. This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting congeners that would otherwise overlap in a one-dimensional GC analysis. researchgate.net This advanced technique is invaluable for the detailed congener-specific analysis of hexachloronaphthalenes in environmental and technical samples.

Table 5: High-Resolution Gas Chromatography for Hexachloronaphthalene Congener Separation

TechniquePrincipleAdvantageReference
High-Resolution Gas Chromatography (HRGC) Utilizes long capillary columns with high efficiency.Improved separation of closely eluting isomers. researchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Couples two columns with different selectivities.Significantly increased peak capacity for separating complex mixtures of congeners. researchgate.net

Spectrometric Detection and Quantification Methods

Electron Capture Detection (ECD)

The Electron Capture Detector (ECD) is a highly sensitive and selective detector used in gas chromatography for the analysis of electrophilic compounds, such as halogenated hydrocarbons like this compound. srigc.comwikipedia.orgscioninstruments.com The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes eluting from the GC column. wikipedia.orgscioninstruments.com

Key characteristics of ECD include:

High Sensitivity: The ECD is one of the most sensitive classical GC detectors, capable of detecting picogram to femtogram levels of halogenated compounds. wikipedia.orgchromatographyonline.com

Selectivity: It is highly selective for compounds containing halogens (chlorine, bromine, fluorine), as well as other electronegative groups, while showing minimal response to hydrocarbons. scioninstruments.comchromatographyonline.com

Operational Principle: It utilizes a radioactive source, typically Nickel-63, to generate a steady stream of electrons. srigc.comscioninstruments.com When an analyte with a high affinity for electrons passes through the detector, it captures some of these electrons, causing a measurable drop in the detector's standing current. wikipedia.org

While highly sensitive, the ECD can be susceptible to matrix interferences, which can sometimes lead to false positives. researchgate.net Therefore, confirmation of results by a mass spectrometric method is often necessary for unambiguous identification.

Quantitative Method Performance and Validation (e.g., Limit of Quantitation, Accuracy, Precision, Recoveries)

The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated for this compound. Method validation involves assessing several key performance parameters. nih.govinab.ieeurachem.org

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. ecesis.netchromforum.org It is typically determined by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio or the statistical variation of the measurements. loesungsfabrik.de For many persistent organic pollutants, including PCNs, achieving low LOQs is critical for assessing environmental contamination and human exposure.

Accuracy: Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed by analyzing certified reference materials (CRMs) containing a known concentration of the analyte or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix. restek.com Recoveries are typically expressed as a percentage of the spiked amount that is detected by the analytical method. loesungsfabrik.de For example, a study on PCN analysis in landfill leachates reported recovery rates of 81%–105%. researchgate.net

Precision: Precision describes the degree of agreement among repeated measurements of the same sample under specified conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov Repeatability refers to the precision obtained under the same operating conditions over a short interval of time, while intermediate precision assesses the variation within a laboratory over a longer period, including different analysts, equipment, and days. nih.gov

Recoveries: Recovery studies are essential to evaluate the efficiency of the entire analytical procedure, from sample extraction and cleanup to final analysis. Low or variable recoveries can indicate problems with the methodology, such as incomplete extraction, analyte loss during cleanup steps, or matrix effects.

A comprehensive validation process ensures that the analytical method is "fit for purpose" and produces data that is defensible and of known quality. eurachem.org

Isomer-Specific Analysis and Congener Profiling Methodologies

Due to the large number of possible PCN congeners (75 in total), isomer-specific analysis is essential for understanding the environmental fate, transport, and toxicology of these compounds. researchgate.net The congener profile, or the relative abundance of different isomers in a sample, can provide valuable information about the source of the contamination and the environmental processes that have acted upon the mixture. osti.gov

The analysis of this compound requires high-resolution chromatographic techniques, typically capillary gas chromatography, to separate it from other hexachloronaphthalene isomers and other PCN congeners. cdc.govresearchgate.net The choice of the GC column stationary phase is critical for achieving the necessary separation.

Methodologies for isomer-specific analysis and congener profiling often involve:

High-Resolution Gas Chromatography (HRGC): Utilizes long capillary columns with specialized stationary phases to achieve separation of closely related isomers. cdc.govresearchgate.net

Mass Spectrometric Detection: Provides the selectivity needed to identify and quantify individual congeners, even when they are not perfectly separated chromatographically. researchgate.net High-resolution mass spectrometry is particularly valuable for this purpose. researchgate.net

Use of Authentic Standards: The identification and quantification of individual congeners, including this compound, rely on the availability of certified reference standards for each isomer. researchgate.net

Congener-Specific Quantification: This approach, as opposed to quantifying based on commercial mixtures (like Aroclors for PCBs), provides more accurate and scientifically meaningful data. nih.gov

Congener profiling has been instrumental in tracking the bioaccumulation and biotransformation of PCNs in various organisms and environmental compartments. nih.gov

Quality Assurance and Quality Control Protocols in PCN Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are fundamental to generating reliable and defensible data in the analysis of polychlorinated naphthalenes. researchgate.netunfccc.intiges.or.jp These protocols are designed to monitor and control every stage of the analytical process, from sample collection to data reporting. iges.or.jp

A robust QA/QC plan typically includes the following elements: unfccc.intyoutube.com

Method Blanks: These are samples of a clean matrix that are processed and analyzed in the same manner as the field samples. They are used to assess for contamination introduced during the analytical procedure.

Spiked Samples (Matrix Spikes): A known amount of the target analyte (e.g., this compound) is added to a sample to evaluate the accuracy of the method in a specific matrix. The recovery of the spiked analyte is then calculated.

Certified Reference Materials (CRMs): These are materials with a well-characterized and certified concentration of the analyte. They are used to assess the accuracy and traceability of the analytical method.

Internal Standards: A known amount of a compound that is chemically similar to the analyte but not expected to be present in the sample (often an isotopically labeled version of the analyte) is added to every sample, blank, and standard at the beginning of the analytical process. This helps to correct for variations in extraction efficiency and instrument response.

Replicate Samples: Analyzing replicate samples provides a measure of the precision of the analytical method.

Calibration Checks: The instrument's calibration is regularly checked using standard solutions to ensure its continued accuracy.

Data Validation: A systematic process of reviewing data against a set of predefined criteria to ensure that it meets the data quality objectives of the study. cdc.gov

By implementing a comprehensive QA/QC program, laboratories can ensure the integrity and validity of their analytical results for this compound and other PCNs. researchgate.net

Table of Performance Data for a Validated PCN Analysis Method

ParameterPerformance MetricExample Value/RangeReference
Limit of Quantitation (LOQ)Concentration3.7 ng/g for HCB in fish nih.gov
Accuracy (Trueness)Recovery from Certified Reference MaterialEvaluated using NIST SRM 1947 nih.gov
Precision (Repeatability)Relative Standard Deviation (RSD)<3% at EQS level for HCB and HCBD nih.gov
Precision (Intermediate)Relative Standard Deviation (RSD)<3% at EQS level for HCB and HCBD nih.gov
RecoveriesPercent Recovery81% - 105% for PCNs in leachate researchgate.net

Ecological and Biochemical Interactions of Hexachloronaphthalenes

Induction of Cytochrome P450 (CYP) Enzymes by Hexachloronaphthalenes

Hexachloronaphthalenes are recognized as potent inducers of cytochrome P450 enzymes, a superfamily of proteins crucial for metabolizing a wide variety of compounds. This induction is a key mechanism underlying many of the biochemical effects of these substances.

Aryl Hydrocarbon (Ah) Receptor Activation and Downstream Signaling Pathways

A significant portion of the biochemical and toxic responses to polychlorinated naphthalenes (PCNs) is understood to be mediated through the activation of the cytosolic Aryl Hydrocarbon (Ah) Receptor. nih.gov The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm as part of a protein complex. nih.gov

Upon binding with a ligand, such as a hexachloronaphthalene molecule, the receptor undergoes a conformational change. This change facilitates its translocation into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govnih.gov This newly formed complex then binds to specific DNA sequences known as dioxin response elements (DREs) located in the promoter regions of target genes. nih.gov This binding event initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes like CYP1A1. nih.govnih.gov

The potency of PCNs as AhR agonists appears to be closely linked to their specific chemical structure, particularly the position of chlorine atoms. nih.gov Congeners with chlorine atoms at the lateral 2, 3, 6, and 7 positions are generally more potent. The 1,2,3,4,5,6-hexachloronaphthalene congener, which possesses only three lateral chloro substituents, has been noted to be less potent in inducing these pathways compared to certain hepta- and other hexachloronaphthalene congeners that are more fully substituted in these lateral positions. nih.gov

Cytochrome P1A1 (CYP1A1) Induction in In Vitro and In Vivo Model Systems

The induction of Cytochrome P1A1 (CYP1A1) is a well-documented consequence of exposure to this compound and serves as a sensitive biomarker of AhR activation. nih.govnih.gov

In Vivo Studies Research using animal models has demonstrated significant CYP1A1 induction. In a study involving immature male Wistar rats, pretreatment with this compound led to the induction of several hepatic microsomal drug-metabolizing enzymes. The resulting enzymatic activities and protein profiles were comparable to those seen after administration of 3-methylcholanthrene, a classic inducer of microsomal aryl hydrocarbon hydroxylase. nih.gov Further studies in pregnant Wistar rats showed that hexachloronaphthalene is a strong inducer of both maternal and fetal CYP1A1. nih.gov The expression of CYP1A1 mRNA in the placenta, in particular, was identified as a highly sensitive marker of exposure. nih.gov

In Vitro Studies In vitro models corroborate the in vivo findings. While many studies focus on highly toxic congeners like 1,2,3,5,6,7-hexachloronaphthalene (B52935) (PCN 67), the general consensus is that hexachloronaphthalenes are potent inducers. Assays using rat hepatoma H4IIE cells have shown that hexa- and heptachloronaphthalenes give full dose-response curves for reporter gene induction, a measure of AhR-mediated activity. nih.gov Studies in primary rat hepatocytes treated with other AhR agonists have shown that CYP1A1 induction at the single-cell level can appear as an all-or-none "switch-like" response. nih.gov

Table 1: Summary of CYP1A1 Induction Studies for Hexachloronaphthalenes

Model SystemCompoundKey FindingReference
Immature Male Wistar Rats (in vivo)This compoundInduced hepatic microsomal enzymes to a level comparable to the classic inducer 3-methylcholanthrene. nih.gov
Pregnant Wistar Rats (in vivo)Hexachloronaphthalene (HxCN)Strong induction of maternal and fetal CYP1A1; placental CYP1A1 mRNA is a sensitive marker. nih.gov
Rat Hepatoma H4IIE-luc Cells (in vitro)Hexachloronaphthalene congenersPenta-, hexa-, and heptachloronaphthalenes were potent inducers in luciferase reporter assays. nih.gov

Endocrine Disrupting Potential and Mechanisms

Research into the endocrine-disrupting properties of specific polychlorinated naphthalenes is limited, but available studies suggest that some congeners can interfere with steroid hormone receptor signaling. nih.gov It is important to note that much of the detailed research in this area has been conducted on the 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) isomer due to its toxicity and prevalence, not the 1,2,3,4,5,6-HCN isomer.

Estrogenic and Anti-estrogenic Activities in Reporter Bioassays

Reporter gene assays, such as the Yeast Estrogen Screen (YES), are used to assess a chemical's ability to bind to and activate the estrogen receptor (ER). nih.govnih.gov Studies on 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) using the YES assay have revealed complex interactions. nih.gov This compound exhibited a partial estrogenic activity, characterized by a hormetic-type (biphasic) dose-response. nih.gov Furthermore, PCN 67 also demonstrated anti-estrogenic activity, with the most potent inhibition of estrogenic activity (up to 17.4% in the presence of 17β-estradiol) occurring at very low concentrations. nih.gov

Androgenic and Anti-androgenic Effects in Receptor Assays

The potential for hexachloronaphthalenes to interfere with the androgen receptor (AR) has also been investigated using reporter assays like the Yeast Androgen Screen (YAS). nih.govnih.govvu.nl In these in vitro systems, 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) showed strong anti-androgenic effects. nih.gov Its potency in inhibiting the androgen receptor was found to be approximately twice that of flutamide, a well-known reference anti-androgen. nih.gov These findings suggest that exposure to certain hexachloronaphthalene congeners could contribute to the deregulation of sex steroid hormone signaling. nih.gov

Table 2: Summary of Endocrine Disrupting Activities of 1,2,3,5,6,7-Hexachloronaphthalene (PCN 67)

Assay TypeCompound TestedObserved EffectReference
Yeast Estrogen Screen (YES)1,2,3,5,6,7-HexachloronaphthalenePartial estrogenic activity (hormetic response); Anti-estrogenic at low concentrations. nih.gov
Yeast Androgen Screen (YAS)1,2,3,5,6,7-HexachloronaphthaleneStrong anti-androgenic activity, approximately twice the potency of flutamide. nih.gov

Biochemical and Cellular Responses in Experimental Models

Exposure to hexachloronaphthalenes in experimental models has been linked to a range of biochemical and cellular effects, particularly indicating the induction of oxidative stress and neurotoxicity. The majority of this research has been performed with a mixture of hexachloronaphthalene congeners that is predominantly composed of 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) (81.17%), with smaller amounts of other hexa- and hepta-chlorinated naphthalenes. nih.gov

One of the key biochemical responses is the generation of oxidative stress. nih.govnih.gov This is characterized by an increase in lipid peroxidation, which has been observed in rat hepatocytes following exposure. nih.gov This suggests that hexachloronaphthalenes can disrupt the balance of reactive oxygen species (ROS), leading to cellular damage. nih.gov

In vitro studies using neuronal models have revealed specific cellular disruptions. nih.govresearchgate.netresearchgate.net In differentiated PC12 cells and primary hippocampal neurons, a hexachloronaphthalene mixture was shown to disrupt neuronal sprouting and the formation of neurites. nih.gov Furthermore, exposure led to mitochondrial-related necrotic cell death in a dose- and time-dependent manner. nih.gov The underlying mechanism appears to involve mitochondrial calcium accumulation, which triggers a loss of mitochondrial membrane potential and the overproduction of ROS. nih.govresearchgate.net These findings identify mitochondria as a primary intracellular target for hexachloronaphthalene toxicity in neuronal cells. nih.gov Developmental studies in rats have also shown that hexachloronaphthalene exposure can lead to embryotoxic and dose-dependent fetotoxic effects. nih.gov

Table 3: Summary of Biochemical and Cellular Responses to Hexachloronaphthalenes

Model SystemCompound TestedObserved ResponseReference
Rat Hepatocytes (in vitro)Hexachloronaphthalene (PCN 67)Generation of reactive oxygen species and lipid peroxidation. nih.gov
Differentiated PC12 Cells & Primary Hippocampal Neurons (in vitro)Hexachloronaphthalene Mixture (Predominantly PCN 67)Disruption of neurite formation; mitochondrial-dependent necrotic cell death; increased ROS production. nih.gov
Pregnant Wistar Rats (in vivo)Hexachloronaphthalene (HxCN)Embryotoxic and dose-dependent fetotoxic effects. nih.gov

Modulation of Hepatic Microsomal Drug-Metabolizing Enzymes

The liver is a primary target for the toxic effects of HxCNs. These compounds are known to be potent inducers of hepatic microsomal drug-metabolizing enzymes, which play a crucial role in the biotransformation of foreign compounds.

Research has demonstrated that pretreatment of immature male Wistar rats with this compound leads to the induction of several of these enzymes. The pattern of enzyme induction is comparable to that caused by 3-methylcholanthrene, a classic inducer of microsomal aryl hydrocarbon hydroxylase (AHH) activity. This suggests that this compound acts as a 3-methylcholanthrene-type inducer of these enzyme systems.

A key family of enzymes induced by HxCNs is the cytochrome P-450 (CYP) superfamily, particularly the CYP1A subfamily. Studies have shown that HxCNs are strong inducers of CYP1A. The induction of ethoxyresorufin-O-deethylase (EROD), a specific measure of CYP1A1 activity, is a sensitive biomarker for exposure to HxCNs. For instance, a study on female Wistar rats demonstrated a very strong induction of hepatic CYP1A1 activity even at the lowest tested doses of HxCN. nih.gov

The induction of these enzymes is a significant biochemical effect, as it can alter the metabolism of other xenobiotics and endogenous compounds, potentially leading to either detoxification or bioactivation to more toxic metabolites.

Table 1: Induction of Hepatic Microsomal Enzymes by Hexachloronaphthalenes

CompoundEnzyme SystemObserved EffectModel System
This compoundHepatic Microsomal Drug-Metabolizing EnzymesInduction comparable to 3-methylcholanthreneImmature male Wistar rats
HexachloronaphthalenesCytochrome P-450 (CYP1A)Strong inductionRats
HexachloronaphthalenesHepatic CYP1A1Very strong induction at low dosesFemale Wistar rats

Alterations in Lipid Peroxidation and Antioxidant Enzyme Activities

Exposure to hexachloronaphthalenes has been linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. A key indicator of oxidative stress is lipid peroxidation, the oxidative degradation of lipids.

Studies in rats have shown a dose-dependent increase in lipid peroxidation in the liver following the administration of hexachloronaphthalene. nih.gov This process can damage cell membranes and lead to the formation of reactive aldehydes, such as malondialdehyde (MDA), which can further contribute to cellular damage.

In response to oxidative stress, organisms have a suite of antioxidant enzymes to protect against cellular damage. These include superoxide (B77818) dismutase (SOD), which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, and catalase, which decomposes hydrogen peroxide into water and oxygen. While the induction of lipid peroxidation by hexachloronaphthalenes is documented, specific data on the direct effects of this compound on the activities of catalase and superoxide dismutase are limited in the reviewed literature. However, studies on the broader class of naphthalenes suggest that they can disrupt the redox equilibrium and affect the activity of these crucial antioxidant enzymes.

Table 2: Effects of Hexachloronaphthalenes on Oxidative Stress Parameters

CompoundParameterObserved EffectModel System
HexachloronaphthaleneLipid PeroxidationDose-dependent increaseRat liver
Naphthalene (B1677914)Catalase ActivityAltered activityIn vitro/in vivo models
NaphthaleneSuperoxide Dismutase ActivityAltered activityIn vitro/in vivo models

Comparative Biochemical Potency and Structure-Activity Relationships of Hexachloronaphthalene Isomers

The biochemical potency of hexachloronaphthalene isomers varies significantly depending on the specific arrangement of chlorine atoms on the naphthalene rings. This structure-activity relationship is a critical aspect of their toxicology.

The induction of EROD activity is a commonly used endpoint to assess the relative potency of different HxCN isomers. Research has consistently shown that the substitution pattern of chlorine atoms dictates the potency of these compounds. Congeners with chlorine atoms at the lateral positions (2, 3, 6, and 7) of the naphthalene nucleus tend to be the most potent inducers of CYP1A enzymes.

For example, 1,2,3,4,5,6,7-heptachloronaphthalene, which has four lateral chloro substituents, is more potent than this compound, which has only three. This highlights the importance of the planarity of the molecule, which is influenced by the substitution pattern, in its ability to bind to the aryl hydrocarbon receptor (AhR) and elicit a downstream toxic response.

Comparative studies have been conducted to determine the relative potencies of different hexachloronaphthalene isomers. For instance, in a study comparing the in vitro EROD induction potential of various polychlorinated naphthalenes, hexa- and heptachloronaphthalenes were found to be the most potent congeners. Within the hexachloronaphthalene isomers, there is a clear rank order of potency, with those isomers possessing meta-substituted chlorines exhibiting decreased potency.

Table 3: Comparative EROD Induction Potency of Polychlorinated Naphthalene Congeners

Congener ClassRelative PotencyKey Structural Feature
Hexa- and HeptachloronaphthalenesHighHigh degree of chlorination, lateral substitution
PentachloronaphthalenesModerate to High
Tetra-, Tri-, Di-, and MonochloronaphthalenesLowLower degree of chlorination
Hexachloronaphthalene isomers with meta-substituted chlorinesDecreasedPresence of meta-substituted chlorines

Environmental Remediation Strategies for Hexachloronaphthalene Contamination

Biological Remediation Approaches

Biological remediation, or bioremediation, leverages the metabolic processes of living organisms, primarily microorganisms and plants, to degrade or sequester environmental contaminants. For persistent organic pollutants like 1,2,3,4,5,6-hexachloronaphthalene, these strategies offer a potentially cost-effective and environmentally friendly alternative to traditional physicochemical methods. frontiersin.orgnih.gov

Microbial Biodegradation and Bioremediation Techniques

Microbial biodegradation relies on the ability of microorganisms, such as bacteria and fungi, to break down complex organic molecules into simpler, less toxic compounds. nih.gov For polychlorinated naphthalenes (PCNs), including hexachloronaphthalene, both aerobic and anaerobic microbial processes are subjects of scientific investigation.

Under aerobic conditions, bacteria can utilize oxygen to break down aromatic compounds. The initial steps often involve enzymes like dioxygenases that introduce oxygen atoms into the naphthalene (B1677914) rings, making them susceptible to further degradation. nih.govnih.gov While much of the research has focused on less chlorinated naphthalenes, the principles can be extended to higher chlorinated congeners. frontiersin.orgsmujo.id The effectiveness of biodegradation can be enhanced through:

Biostimulation : This involves the addition of nutrients, oxygen, or other growth-limiting substances to stimulate the activity of indigenous microbial populations already present in the contaminated soil or sediment. nih.govcrccare.com

Bioaugmentation : This technique involves introducing specific strains of microorganisms with known degradative capabilities to a contaminated site to supplement the native microbial community. nih.govnih.gov For instance, bacterial species from genera like Pseudomonas, Rhodococcus, and Burkholderia have shown potential in degrading similar pollutants like PCBs and naphthalene. frontiersin.orgsmujo.idnih.gov

Co-metabolism : In this process, the degradation of a contaminant is facilitated by the presence of another compound that serves as the primary energy and carbon source for the microorganisms. The enzymes produced to metabolize the primary substrate can fortuitously degrade the target contaminant. nih.gov The addition of compounds like glucose has been explored to enhance the biodegradation of naphthalene. smujo.id

Anaerobic biodegradation, which occurs in the absence of oxygen, is another crucial pathway, particularly for highly chlorinated compounds. nih.govclu-in.org In a process known as reductive dechlorination or dehalorespiration, bacteria use the chlorinated compound as an electron acceptor, replacing chlorine atoms with hydrogen. nih.govclu-in.org This process is significant because it can reduce the toxicity of the compound and make it more amenable to further aerobic degradation.

Microbial consortia, or communities of different microbial species, often exhibit greater degradative capabilities than single strains. nih.govresearchgate.net Different species can perform complementary metabolic tasks, leading to a more complete breakdown of the contaminant. nih.gov

Phytoremediation Strategies for PCN-Contaminated Sites

Phytoremediation is a bioremediation technology that utilizes plants to clean up contaminated environments. nih.govnih.gov This approach is considered a cost-effective and aesthetically pleasing method for large areas with low to moderate levels of contamination. For contaminants like PCNs, several phytoremediation mechanisms can be involved:

Phytoextraction : This process involves the uptake of contaminants from the soil or water by plant roots and their translocation and accumulation in the plant's harvestable tissues, such as shoots and leaves. nih.gov

Phytotransformation (or Phytodegradation) : Plants can produce enzymes that help break down organic pollutants. nih.gov The metabolism of PCNs within plant tissues can lead to the formation of less toxic metabolites.

Rhizoremediation : This is the degradation of contaminants in the soil by microorganisms that thrive in the rhizosphere, the zone of soil immediately surrounding the plant roots. nih.gov Plant roots release exudates (sugars, amino acids, and other compounds) that can stimulate the growth and activity of contaminant-degrading microbes. nih.gov

Phytovolatilization : Plants can take up volatile contaminants and release them into the atmosphere through their leaves. nih.gov

Rhizofiltration : This refers to the adsorption or precipitation of contaminants onto plant roots or the absorption by the roots. nih.gov

Research on similar compounds like PCBs has shown that plants, sometimes in combination with genetically engineered bacteria, can effectively remediate contaminated soils. nih.govnih.gov For instance, studies using hybrid poplar trees have demonstrated a decrease in the concentrations of naphthalene and other aromatic hydrocarbons in groundwater over several years. usgs.gov

Chemical and Physical Treatment Technologies

Alongside biological methods, various chemical and physical technologies are employed to remediate sites contaminated with persistent organic pollutants like this compound. These methods often involve the chemical transformation of the contaminant into less harmful substances or its physical removal from the environmental matrix.

Advanced Oxidation Processes (AOPs) for Hexachloronaphthalene Degradation (e.g., Fenton Oxidation, Ozonation, Ultrasonic Technology)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). semanticscholar.org These radicals are highly reactive and non-selective, allowing them to attack a broad range of recalcitrant organic pollutants. nih.gov

Fenton Oxidation : This process uses a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. semanticscholar.orgnih.gov The Fenton reaction is effective for degrading a variety of organic pollutants. researchgate.net While specific studies on hexachloronaphthalene are limited, the Fenton process has been shown to be effective against other chlorinated hydrocarbons. chlordecone-infos.fr A variation, the photo-Fenton process, incorporates UV light to enhance radical production and degradation efficiency. researchgate.netepa.gov

Ozonation : Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals, especially at higher pH values. nih.govasianpubs.orgresearchgate.net Ozonation has been successfully used to degrade naphthalene and its derivatives, significantly reducing their concentration in aqueous solutions. asianpubs.orgnih.gov The process is effective in breaking the aromatic rings, leading to more biodegradable byproducts. researchgate.net

Ultrasonic Technology (Sonolysis) : High-frequency ultrasound (sonication) can be used to degrade organic pollutants in water. nih.govresearchgate.net The process works through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of the pollutant and the generation of reactive radicals from water molecules. nih.govnih.gov Ultrasonic degradation has been shown to be effective for dehalogenating chlorinated phenols. nih.gov The efficiency of degradation can be influenced by the ultrasonic frequency. nih.gov Combining sonolysis with other AOPs, such as the Fenton process (US-Fenton), can lead to enhanced degradation rates. nih.gov

AOP Technique Mechanism Key Findings for Related Compounds
Fenton Oxidation Generates hydroxyl radicals (•OH) from H₂O₂ and Fe²⁺. nih.govEffective for degrading chlorinated pesticides and other refractory compounds. researchgate.netchlordecone-infos.fr
Ozonation Direct oxidation by O₃ or indirect oxidation via •OH radicals. researchgate.netSuccessfully removes naphthalene from aqueous solutions, with efficiency dependent on pH and contact time. asianpubs.org
Ultrasonic Technology Acoustic cavitation creates localized high temperature and pressure, leading to pyrolysis and radical formation. nih.govEfficiently dechlorinates trichlorophenol, with degradation rates dependent on frequency. nih.gov

This table is generated based on data from the text.

Adsorption and Separation Technologies for Environmental Media

Adsorption is a physical process where contaminants adhere to the surface of a solid material, known as an adsorbent. This technology is widely used for removing pollutants from water and soil. nih.govnih.gov

The most common adsorbent is activated carbon , due to its high surface area and porous structure. nih.govnih.gov It has proven effective in removing a wide range of organic compounds, including polycyclic aromatic hydrocarbons (PAHs) like naphthalene and chlorinated compounds like chlorophenols. nih.govnih.gov The effectiveness of activated carbon depends on its physical properties and the chemical nature of the contaminant. For instance, activated carbon with a high proportion of micropores has shown strong affinity for molecules like para-chlorophenol. nih.gov

Other materials that have been investigated as adsorbents include:

Zeolites (such as clinoptilolite) nih.gov

Clays researchgate.net

Biochar (charcoal produced from biomass) researchgate.net

Industrial byproducts like fly ash researchgate.net

The adsorption process is influenced by factors such as pH, temperature, and the presence of other competing compounds in the medium. researchgate.net Once the adsorbent is saturated with the contaminant, it needs to be regenerated or safely disposed of.

Adsorbent Example Application Removal Efficiency Example
Activated Carbon (DTO) Naphthalene removal from model solution.95% removal at a dose of 3.0 g/dm³. nih.gov
Activated Carbon (AG-5) Naphthalene removal from model solution.94% removal at a dose of 3.0 g/dm³. nih.gov
Clinoptilolite Naphthalene removal from model solution.63% removal at a dose of 30 g/dm³. nih.gov

This table is generated based on data from the text.

Thermal Treatment and Incineration Considerations for PCN-Containing Wastes

Thermal treatment, particularly high-temperature incineration, is a robust and effective technology for the destruction of persistent organic pollutants like PCNs. industrialchemicals.gov.auepa.gov These processes use high temperatures to break down the chemical structure of the contaminants, converting them into less harmful substances like carbon dioxide, water, and inorganic acids.

Incineration is a well-established technology for the disposal of wastes containing similar compounds, such as polychlorinated biphenyls (PCBs). epa.govbasel.intwisconsin.gov Regulations often mandate that wastes with high concentrations of these compounds be disposed of in EPA-approved incinerators operating at temperatures exceeding 1200°C. epa.gov

Key aspects of thermal treatment for PCN-containing wastes include:

High Destruction Efficiency : Properly operated incinerators can achieve destruction and removal efficiencies (DREs) greater than 99.99%. osti.gov For highly toxic compounds, DREs of 99.9999% are often required. epa.gov

Flue Gas Treatment : The gases produced during incineration must be treated to remove pollutants such as particulate matter, acid gases (like hydrogen chloride), and residual organic compounds. osti.gov This is typically achieved using a series of pollution control devices, including afterburners, scrubbers, and activated carbon filters. osti.gov

Formation of Byproducts : Incomplete combustion can potentially lead to the formation of other toxic byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov Therefore, strict control over combustion conditions (temperature, residence time, and turbulence) is crucial. PCNs themselves can be unintentionally generated during thermal processes like waste incineration. industrialchemicals.gov.aunih.govnih.gov

Innovative Remediation Methodologies (e.g., Nano-Enabled Environmental Remediation)

The remediation of persistent organic pollutants (POPs) like this compound presents significant challenges due to their chemical stability and hydrophobicity. Innovative remediation methodologies, particularly those leveraging nanotechnology, offer promising avenues for the effective degradation of such recalcitrant compounds. These technologies primarily focus on in-situ applications, which treat the contaminant in place, minimizing the need for excavation and transport of contaminated media.

Nano-enabled environmental remediation utilizes engineered nanomaterials with unique physicochemical properties, such as high surface-area-to-volume ratios and enhanced reactivity, to transform hazardous substances into less harmful compounds. ekb.eg Key nano-enabled approaches with potential for hexachloronaphthalene remediation include the use of nanoscale zero-valent iron (nZVI) and photocatalytic degradation using semiconductor nanoparticles.

Nanoscale Zero-Valent Iron (nZVI)

Nanoscale zero-valent iron has emerged as a highly effective reducing agent for a variety of halogenated organic compounds. nih.govscispace.com The high reactivity of nZVI is attributed to its large surface area and the ability to serve as an electron donor in redox reactions. nih.gov While specific studies on this compound are limited, research on analogous compounds like hexachlorobenzene (B1673134) (HCB) and other polychlorinated aromatics demonstrates the potential of nZVI.

The degradation mechanism involves the reductive dehalogenation of the chlorinated naphthalene molecule on the surface of the iron nanoparticles. In this process, the iron is oxidized (Fe⁰ → Fe²⁺), donating electrons to the hexachloronaphthalene. This leads to the sequential removal of chlorine atoms from the naphthalene rings, breaking it down into less chlorinated, and therefore less toxic, compounds. The process can ultimately lead to the formation of naphthalene and further degradation products. researchgate.net

Research on hexachlorobenzene has shown that the degradation follows pseudo-first-order kinetics, with the reaction rate being influenced by factors such as the dose of nZVI, temperature, and pH. researchgate.net Acidic conditions have been found to be favorable for the dehalogenation of HCB by nZVI. researchgate.net The presence of co-contaminants in aged soils, such as other chlorobenzene (B131634) congeners, can influence the removal efficiency of the target pollutant. researchgate.net

Table 1: Factors Influencing the Efficacy of nZVI in Halogenated Hydrocarbon Degradation

FactorEffect on Degradation RateRationale
nZVI Concentration Increases with higher concentrationProvides more reactive surface area for the dehalogenation reaction.
Temperature Increases with higher temperatureEnhances reaction kinetics.
pH Generally higher in acidic conditionsAffects the surface chemistry of iron oxides and the availability of protons for the reaction. researchgate.net
Presence of Co-contaminants Can be inhibitory or competitiveOther chlorinated compounds can compete for reactive sites on the nZVI surface. researchgate.net

Photocatalytic Degradation

Photocatalysis is another advanced oxidation process that utilizes semiconductor nanoparticles, most commonly titanium dioxide (TiO₂), to degrade organic pollutants. idk.org.rsresearchgate.net When these nanoparticles are illuminated with light of sufficient energy (typically UV or near-visible light), electron-hole pairs are generated. These charge carriers migrate to the nanoparticle surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). idk.org.rsmdpi.com These ROS are powerful oxidizing agents that can non-selectively attack and mineralize a wide range of organic compounds, including polycyclic aromatic hydrocarbons (PAHs) like naphthalene. idk.org.rsresearchgate.net

The degradation of the parent compound, naphthalene, through photocatalysis has been extensively studied. ekb.egidk.org.rsresearchgate.net The process involves the attack of ROS on the aromatic rings, leading to the formation of various intermediates such as naphthols, quinones, and carboxylic acids, which are eventually mineralized to carbon dioxide and water. researchgate.net While the photocatalytic degradation of this compound has not been specifically detailed in the reviewed literature, the principles governing the degradation of naphthalene and other chlorinated aromatics suggest its potential applicability. The presence of chlorine atoms may influence the reaction pathways and kinetics, but the powerful and non-selective nature of the generated ROS makes photocatalysis a viable candidate for its remediation.

Case Studies and Efficacy Assessments of Remediation in Contaminated Environments

Specific, publicly documented case studies focusing on the remediation of sites solely contaminated with this compound are scarce. This is likely due to the fact that polychlorinated naphthalenes (PCNs) often occur as part of complex mixtures of POPs at contaminated sites, and remediation efforts are typically reported for the entire mixture rather than a single congener. However, case studies for sites contaminated with similar persistent organic pollutants, such as other PCNs, polychlorinated biphenyls (PCBs), and hexachlorocyclohexane (B11772) (HCH), provide valuable insights into the efficacy of various remediation technologies that would be applicable to hexachloronaphthalene contamination.

The Federal Remediation Technologies Roundtable has compiled numerous case study reports that document the performance of a wide range of cleanup technologies for various contaminants. epa.govepa.govclu-in.org These reports often focus on technologies such as thermal desorption, soil washing, and in-situ vitrification for chlorinated compounds. epa.gov

Bioremediation, involving both biostimulation (adding nutrients to encourage native microbial populations) and bioaugmentation (introducing specific degrading microbes), has been investigated for HCH-contaminated soils in both laboratory and field-scale studies. A combined approach of biostimulation and bioaugmentation with a consortium of HCH-degrading sphingomonads was found to be most effective in reducing α- and β-HCH levels. nih.gov Such approaches could potentially be adapted for the bioremediation of hexachloronaphthalene, provided that suitable microbial strains capable of degrading it are identified and utilized.

Mechanochemical degradation, a process that uses mechanical energy to induce chemical reactions, has also been explored for the remediation of hexachlorobenzene (HCB) contaminated soil. Studies have shown that milling contaminated soil with reagents like calcium oxide can lead to significant degradation of HCB. e3s-conferences.org The efficacy of this method is influenced by factors such as milling time and the ratio of reagent to soil. e3s-conferences.org

Regulatory Frameworks and Research Priorities for Polychlorinated Naphthalenes

International Conventions and Agreements Addressing PCNs (e.g., Stockholm Convention on POPs, CLRTAP)

Two primary international agreements are instrumental in the global regulation of PCNs: the Stockholm Convention on Persistent Organic Pollutants and the Convention on Long-Range Transboundary Air Pollution (CLRTAP).

The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic to humans and wildlife. wikipedia.org Polychlorinated naphthalenes were listed under the Stockholm Convention in May 2015 due to their adverse health and environmental effects. epa.ieeurl-pops.eu Specifically, di-, tri-, tetra-, penta-, hexa-, hepta-, and octa-chlorinated naphthalenes are listed in Annex A (Elimination) and Annex C (Unintentional Production) of the convention. toxicslink.org This listing obligates parties to the convention to take measures to eliminate the production and use of PCNs, with some specific exemptions, and to reduce their unintentional release. epa.gov The inclusion in Annex C acknowledges that PCNs are unintentionally generated in industrial processes similar to those that produce dioxins and furans, such as waste incineration. epa.gov

The Convention on Long-Range Transboundary Air Pollution (CLRTAP) , adopted in 1979, is another key international instrument that addresses PCNs. tcenv.comtandfonline.com The CLRTAP aims to limit and, as far as possible, gradually reduce and prevent air pollution, including long-range transboundary air pollution. The 1998 Aarhus Protocol on Persistent Organic Pollutants, a protocol to the CLRTAP, specifically includes polychlorinated naphthalenes. This protocol requires parties to reduce their emissions of listed POPs, including PCNs, to below their 1990 levels (or an alternative year between 1985 and 1995). tcenv.com

These international agreements provide a framework for global action on PCNs, encouraging countries to implement national regulations and fostering international cooperation in research and monitoring.

National and Regional Regulatory Approaches and Guidelines

Several countries and regions have implemented regulations to control the production, use, and release of PCNs, in line with their commitments under international conventions.

In the European Union , PCNs are regulated under the EU's POPs Regulation ((EU) 2019/1021), which implements the Stockholm Convention. acquiscompliance.com This regulation prohibits the manufacturing, placing on the market, and use of substances listed in its Annexes. Polychlorinated naphthalenes are listed, effectively banning their intentional production and use. europa.eu The regulation also includes provisions for the reduction of unintentional releases and the management of waste containing POPs. acquiscompliance.com

In the United States , polychlorinated naphthalenes are regulated under the Toxic Substances Control Act (TSCA) of 1976. wikipedia.orgwikipedia.orgepa.gov This act provides the Environmental Protection Agency (EPA) with the authority to require reporting, record-keeping, and testing requirements, and to impose restrictions on chemical substances. epa.govtcenv.com While PCNs are not specifically listed with their own dedicated section in the way that PCBs are, they fall under the broad authority of TSCA for the regulation of existing chemical substances that may pose an unreasonable risk to health or the environment. wikipedia.orgepa.gov

Japan has also taken regulatory action against PCNs. In 2015, a government policy commission recommended banning polychlorinated naphthalenes by making them subject to the Chemical Substance Examination and Manufacturing Control Act. europa.eu This was in response to their listing under the Stockholm Convention. The Act on the Regulation of Manufacture and Evaluation of Chemical Substances in Japan includes provisions for polychlorinated naphthalenes (limited to those containing two or more chlorine atoms). toxicslink.org

In Canada , the government has concluded that chlorinated naphthalenes with two to eight chlorine atoms are entering the environment in quantities that may have immediate or long-term harmful effects. tcenv.com As a result, Canada has proposed prohibitions on the manufacture, use, sale, offer for sale, or import of PCNs and products containing them under the Prohibition of Certain Toxic Substances Regulations. tcenv.comsidley.com

The table below summarizes the regulatory approaches in these regions.

Region/CountryKey Regulation(s)Approach
European Union EU POPs Regulation ((EU) 2019/1021)Prohibition of manufacturing, placing on the market, and use of PCNs. Provisions for unintentional release reduction and waste management. acquiscompliance.comeuropa.eu
United States Toxic Substances Control Act (TSCA)Regulation of existing chemical substances that may pose an unreasonable risk. General authority to control production and use. wikipedia.orgepa.govepa.gov
Japan Chemical Substance Examination and Manufacturing Control ActBanning of polychlorinated naphthalenes. toxicslink.orgeuropa.eu
Canada Prohibition of Certain Toxic Substances RegulationsProposed prohibitions on the manufacture, use, sale, offer for sale, or import of PCNs and products containing them. tcenv.comsidley.com

Identification of Knowledge Gaps in 1,2,3,4,5,6-Hexachloronaphthalene Research

Despite the regulatory frameworks in place, significant knowledge gaps persist, particularly for specific congeners like this compound. Research has often focused on PCN mixtures or other more prominent hexachloronaphthalene isomers, leaving a dearth of specific data for this particular compound.

A primary knowledge gap is the limited toxicological data specific to this compound . While studies have investigated the toxicity of other hexachloronaphthalene congeners, such as 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66) and 1,2,3,5,6,7-Hexachloronaphthalene (B52935) (PCN 67), and found them to exhibit dioxin-like toxicity, specific data for the 1,2,3,4,5,6-isomer is scarce. researchgate.netnih.gov The toxicological profile, including its potential for carcinogenicity, neurotoxicity, and endocrine disruption, remains largely uncharacterized. This lack of isomer-specific data hinders accurate risk assessment.

Another significant gap is the incomplete understanding of its environmental fate and behavior . There is a need for more research on the partitioning, transport, and transformation of this compound in various environmental compartments, including air, water, soil, and sediment. Information on its bioaccumulation and biomagnification potential in different food webs is also limited. While it is known that PCNs in general are persistent, the specific half-life and degradation pathways of this isomer under different environmental conditions are not well-established.

Finally, the development of advanced analytical methods for the routine and accurate quantification of this compound in complex environmental and biological matrices is still needed. While methods for PCN analysis have improved, challenges remain in separating and quantifying all 75 congeners, including the less abundant ones like this compound.

Future Research Directions in PCN Environmental Science and Management

Addressing the identified knowledge gaps requires a concerted research effort. Future research in PCN environmental science and management should focus on several key areas to improve risk assessment and inform effective management strategies.

Isomer-Specific Toxicological and Mechanistic Studies: There is a critical need for in-depth toxicological studies on individual PCN congeners, including this compound. This research should aim to determine their relative potencies, mechanisms of toxicity, and potential for adverse health effects. Such data is essential for refining toxic equivalency factors (TEFs) for PCNs.

Enhanced Environmental Monitoring and Modeling: Comprehensive monitoring programs are needed to determine the spatial and temporal trends of individual PCN congeners in various environmental media and biota globally. This data is crucial for understanding their long-range transport, identifying sources, and validating environmental fate models. Developing more accurate emission inventories for PCNs from both historical use and unintentional sources is also a priority. frontiersin.orgnih.gov

Development of Advanced Analytical Techniques: Continued development and validation of sensitive and selective analytical methods are necessary for the accurate quantification of a wider range of PCN congeners in diverse and complex matrices. This includes the development of certified reference materials to ensure data quality and comparability across laboratories.

Investigation of Remediation and Management Strategies for Contaminated Sites: Research into cost-effective and environmentally sound remediation technologies for PCN-contaminated soils, sediments, and industrial sites is urgently needed. Given the chemical similarity of PCNs to PCBs, research on the applicability of existing remediation techniques for PCBs, such as bioremediation, thermal desorption, and activated carbon amendment, to PCNs could be a promising avenue. frontiersin.orgclu-in.orgfrontiersin.org Further investigation into the efficacy of these methods for PCNs is warranted.

The following table outlines key future research directions:

Research AreaSpecific Focus
Toxicology Isomer-specific toxicity testing (including this compound), determination of relative potencies, investigation of mechanisms of action.
Environmental Fate and Monitoring Global monitoring of individual PCN congeners, development of accurate emission inventories, modeling of long-range transport and environmental partitioning. frontiersin.orgnih.gov
Analytical Chemistry Development of advanced analytical methods for congener-specific analysis, creation of certified reference materials.
Remediation and Management Evaluation of existing and novel remediation technologies for PCN-contaminated sites, development of risk-based management strategies. frontiersin.orgclu-in.orgfrontiersin.org

By addressing these research priorities, the scientific community can provide the necessary data and tools for policymakers and environmental managers to effectively mitigate the risks associated with this compound and other polychlorinated naphthalenes.

Q & A

Q. What are the key considerations for handling 1,2,3,4,5,6-Hexachloronaphthalene in laboratory settings to ensure researcher safety?

To mitigate exposure risks, researchers must implement strict safety protocols:

  • Use local exhaust ventilation and explosion-proof equipment to avoid inhalation of aerosols or dust .
  • Store containers in locked, sealed, and grounded conditions to prevent electrostatic discharge and contamination .
  • Prohibit eating, drinking, or smoking in handling areas, and mandate post-handling decontamination (e.g., washing hands, face) .
  • In case of exposure, follow emergency procedures: flush eyes/skin with water, seek medical attention for inhalation/ingestion, and use approved waste disposal methods .

Q. How can researchers design in vitro studies to assess the acute toxicity of this compound?

  • Exposure routes : Prioritize inhalation, oral, or dermal pathways based on environmental relevance, using controlled dosing (e.g., µg/kg body weight) .
  • Cell lines : Use liver-derived models (e.g., HepG2) to evaluate CYP1A1 induction, a biomarker for Ah receptor activation linked to dioxin-like toxicity .
  • Endpoints : Measure oxidative stress markers (e.g., glutathione depletion), mitochondrial dysfunction, or apoptosis pathways .
  • Validation : Cross-reference results with in vivo animal data (e.g., rodent studies) to confirm translatability .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar columns (e.g., DB-1) with temperature programming to separate isomers and detect Cl isotopes .
  • Isotope Labeling : Incorporate ¹⁴C-labeled hexachloronaphthalene to track bioaccumulation in tissues or environmental matrices .
  • Quality Control : Validate methods using certified reference materials and spike-recovery tests to ensure precision (<10% RSD) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the transplacental transfer and fetal accumulation of this compound in animal models?

  • Dosing Strategy : Administer a single ¹⁴C-labeled dose to pregnant rats during organogenesis (e.g., gestational day 15) to simulate acute exposure .
  • Tissue Analysis : Measure maternal/fetal concentrations via liquid scintillation counting and autoradiography in placenta, liver, and brain .
  • Mechanistic Insight : Assess CYP1A1 induction in maternal/fetal tissues as a proxy for Ah receptor activation, which correlates with developmental toxicity .

Q. How should contradictory findings between epidemiological studies and controlled animal exposure studies on the compound's toxicity be reconciled?

  • Data Triangulation : Compare observational human studies (e.g., cohort, case-control) with controlled animal models to identify dose-response disparities .
  • Confounding Factors : Adjust for variables like coexposure to other polychlorinated naphthalenes (PCNs) in human populations .
  • Weight-of-Evidence Analysis : Use systematic review frameworks (e.g., ATSDR/NTP/EPA criteria) to prioritize studies with robust exposure characterization and low bias .

Q. What methodologies are employed to study the Ah receptor-mediated mechanisms of this compound toxicity?

  • Receptor Binding Assays : Perform competitive binding studies using ²H-TCDD to measure Ah receptor affinity relative to dioxins .
  • Gene Knockout Models : Utilize Ahr-null mice to isolate receptor-dependent effects (e.g., teratogenicity) from non-receptor pathways .
  • Transcriptomics : Profile hepatic gene expression (e.g., CYP1A1, CYP1B1) via RNA-seq to identify downstream targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.